Introduction: The Strategic Importance of Nitropyridine Scaffolds
Introduction: The Strategic Importance of Nitropyridine Scaffolds
An In-Depth Technical Guide to 2-Nitronicotinonitrile: Chemical Properties, Structure, and Synthetic Insights
In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. When functionalized with potent electron-withdrawing groups like nitrile (–CN) and nitro (–NO₂), its chemical personality is dramatically altered, opening unique avenues for molecular design and synthesis. 2-Nitronicotinonitrile, also known as 2-nitro-3-pyridinecarbonitrile, is a prime example of such a strategically functionalized molecule. The precise placement of the nitro and nitrile groups on the electron-deficient pyridine core creates a molecule with distinct reactivity and potential as a versatile intermediate for the synthesis of complex, biologically active compounds.[1][2]
This technical guide offers an in-depth exploration of 2-Nitronicotinonitrile, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explain the causality behind its properties and the strategic considerations for its use in synthesis, grounded in established chemical principles.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is the bedrock of its application. The data for 2-Nitronicotinonitrile (CAS: 105151-36-8) reveals a compact, polar, and electron-poor aromatic system.[3]
Identity and Physical Characteristics
The key identifiers and computed physical properties are summarized below. This data provides the foundational parameters for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-nitropyridine-3-carbonitrile | PubChem[3] |
| Synonyms | 2-Nitronicotinonitrile, 3-Cyano-2-nitropyridine | PubChem[3] |
| CAS Number | 105151-36-8 | PubChem[3] |
| Molecular Formula | C₆H₃N₃O₂ | PubChem[3] |
| Molecular Weight | 149.11 g/mol | PubChem[3][4] |
| Appearance | Yellow solid (predicted, based on related isomers) | Pipzine Chemicals[5] |
| Melting Point | 146 - 148 °C (for the related isomer 3-nitronicotinonitrile) | Pipzine Chemicals[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane).[5] | Pipzine Chemicals[5] |
Structural Representation and Electronic Profile
The structure of 2-Nitronicotinonitrile is defined by a pyridine ring substituted at the C2 and C3 positions. Both the nitro group and the nitrile group are powerful electron-withdrawing moieties. Their placement ortho and meta, respectively, to the ring nitrogen atom significantly lowers the electron density of the aromatic system, making it highly susceptible to nucleophilic aromatic substitution reactions.
Molecular Structure Diagram
Caption: 2D structure of 2-Nitronicotinonitrile.
| Structural Identifier | Value | Source |
| SMILES | C1=CC(=C(N=C1)[O-])C#N | PubChem[3] |
| InChI | InChI=1S/C6H3N3O2/c7-4-5-2-1-3-8-6(5)9(10)11/h1-3H | PubChem[3] |
| InChIKey | RKJPWKKECQQVSX-UHFFFAOYSA-N | PubChem[3] |
Spectroscopic Signature Analysis
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid diagnostic tool for confirming the presence of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Features |
| C≡N (Nitrile) | ~2200 - 2300 (strong, sharp) | Confirms the presence of the cyano group.[8] |
| C-NO₂ (Nitro) | ~1500-1570 (asymmetric stretch, strong) and ~1300-1370 (symmetric stretch, strong) | Two distinct, strong bands are characteristic of the nitro group. |
| C=C / C=N (Aromatic Ring) | ~1450 - 1600 | A series of sharp peaks indicating the pyridine core.[8] |
| Aromatic C-H | ~3000 - 3100 (medium) | Stretches appearing just above the 3000 cm⁻¹ threshold.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of the hydrogen and carbon atoms.
-
¹H NMR: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the strong deshielding effect of the nitro group, the proton at C6 (ortho to the ring nitrogen) is expected to be the most downfield. The protons at C4 and C5 will also be shifted downfield and will exhibit coupling to each other.
-
¹³C NMR: The spectrum will show six distinct signals. The carbon bearing the nitrile group (C3) and the carbon bearing the nitro group (C2) will be significantly deshielded. The nitrile carbon itself will appear far downfield (~115-125 ppm), while the aromatic carbons will reside in the ~120-160 ppm range.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at an m/z ratio of 149, corresponding to the molecular weight of the compound.[3]
-
Key Fragments: Common fragmentation pathways would likely involve the loss of the nitro group (M⁺ - 46) or the nitrile group (M⁺ - 26), leading to significant fragment ions that can be used to validate the structure.[10]
Synthesis and Purification Protocol
While a specific protocol for 2-Nitronicotinonitrile is not detailed in the provided search results, a highly analogous and industrially relevant synthesis for its isomer, 3-Nitronicotinonitrile, provides a robust template. The key transformation is a nucleophilic substitution of a halide with a cyanide source, a cornerstone reaction in heterocyclic chemistry.
Experimental Protocol: Synthesis of Nitronicotinonitrile Isomer
This protocol describes the synthesis of 2-Cyano-3-nitropyridine from 2-Bromo-3-nitropyridine.[11] A similar approach, starting from 3-bromo-2-nitropyridine, would be a logical strategy to obtain the target molecule, 2-Nitronicotinonitrile.
Step 1: Reaction Setup
-
Combine 2-Bromo-3-nitro-pyridine (1 equivalent) and copper(I) cyanide (~2 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Causality: Copper(I) cyanide is the nucleophilic source of the cyanide anion. The use of a copper salt facilitates the displacement of the bromide from the electron-deficient pyridine ring, a variation of the Rosenmund-von Braun reaction. An excess of the cyanide reagent is used to drive the reaction to completion.
Step 2: Thermal Reaction
-
Slowly heat the flask in an oil bath to 150 °C over approximately 2 hours.[11]
-
Maintain the temperature and monitor the reaction. The mixture will typically darken as the reaction progresses.[11]
-
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the pyridine ring.
Step 3: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Treat the solid residue with hot acetone and stir thoroughly to dissolve the organic product.[11]
-
Filter the mixture to remove insoluble inorganic salts (e.g., copper bromide).
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude product as a dark solid.[11]
Step 4: Purification
-
Purify the crude solid using column chromatography on silica gel.
-
Elute the column with 100% dichloromethane.[11]
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure 2-Cyano-3-nitropyridine as a white powder.[11]
-
Causality: Column chromatography separates the product from unreacted starting materials and side products based on polarity. Dichloromethane is a moderately polar solvent suitable for eluting the target compound from the silica gel stationary phase.
Synthesis and Purification Workflow
Caption: Generalized workflow for the synthesis of a nitronicotinonitrile.
Reactivity, Stability, and Role in Drug Discovery
The true value of 2-Nitronicotinonitrile for drug development professionals lies in its chemical reactivity and its potential as a molecular building block.
Chemical Reactivity
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it a prime candidate for further substitution reactions, potentially displacing the nitro group with other nucleophiles under specific conditions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This transformation is one of the most powerful in medicinal chemistry, as it introduces a basic amino group that can be crucial for receptor binding or for improving the pharmacokinetic properties of a drug candidate. The resulting 2-amino-3-cyanopyridine is a valuable intermediate for constructing fused heterocyclic systems.[12]
-
Nitrile Group Chemistry: The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[1] It can also participate in cycloaddition reactions or be reduced to an aminomethyl group. The nitrile's linear geometry and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore in its own right.[1][2]
Role as a Pharmacophore and Intermediate
The nitrile group is present in over 30 approved pharmaceutical agents, where it serves diverse roles.[1][2] It can act as a bioisostere for a carbonyl group, engage in crucial hydrogen bonding interactions with protein targets, or modulate the metabolic stability and pharmacokinetic profile of a molecule.[1][2]
Similarly, the nitro group is a key feature in many bioactive compounds, including anticancer and antimicrobial agents.[13][14] While sometimes associated with toxicity, its presence is often critical for the mechanism of action or, as mentioned, it serves as a synthetic handle for conversion to other functional groups.[13]
Structure-Application Relationship
Caption: Relationship between structural motifs and potential applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Nitronicotinonitrile is not available, data from closely related structures, such as chloronicotinonitriles and other nitropyridines, can be used to establish a reliable safety profile.[15][16][17]
| Hazard Category | Precautionary Measures and Recommendations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[15][18] Avoid creating dust. Use only in a well-ventilated area or under a chemical fume hood.[19] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[16][17] Wear appropriate protective gloves and chemical safety goggles.[15][16] Ensure an eyewash station and safety shower are readily accessible.[15] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety glasses with side shields or goggles, nitrile gloves, and a lab coat. For handling larger quantities or where dust may be generated, respiratory protection (e.g., N95 respirator) is recommended.[16] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2-Nitronicotinonitrile is more than just a simple chemical compound; it is a highly activated and versatile platform for chemical synthesis. Its electron-deficient pyridine core, armed with strategically placed nitro and nitrile groups, offers multiple handles for chemical modification. For the medicinal chemist and drug development scientist, this molecule represents a valuable starting point for the creation of novel compounds with therapeutic potential. By understanding its core properties, spectroscopic signatures, and predictable reactivity, researchers can confidently and safely integrate 2-Nitronicotinonitrile into their synthetic programs, accelerating the journey from initial concept to innovative drug candidates.
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